molecular formula C11H13FN2O B12073588 N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide

N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide

Cat. No.: B12073588
M. Wt: 208.23 g/mol
InChI Key: KHPWZMLMDOSYNE-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide is a synthetic compound belonging to the azetidine class of molecules. Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and biological activities. The presence of the fluorine atom and the methyl group on the phenyl ring, along with the azetidine core, imparts distinct characteristics to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted azetidines with various functional groups .

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, azetidine derivatives have been shown to inhibit the STAT3 pathway, which is involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide is unique due to the presence of the fluorine atom and the methyl group on the phenyl ring, which imparts distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and bioactivity compared to other azetidine derivatives .

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide

InChI

InChI=1S/C11H13FN2O/c1-7-2-3-9(12)4-10(7)14-11(15)8-5-13-6-8/h2-4,8,13H,5-6H2,1H3,(H,14,15)

InChI Key

KHPWZMLMDOSYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2CNC2

Origin of Product

United States

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